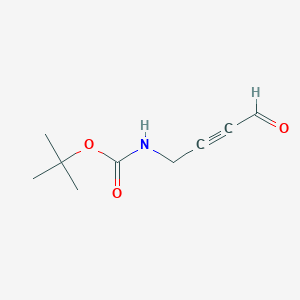

![molecular formula C12H13N3O3S B2503865 2-[(9-甲基-4-氧代-4H-吡啶并[1,2-a][1,3,5]三嗪-2-基)硫代]乙酸乙酯 CAS No. 306978-89-2](/img/structure/B2503865.png)

2-[(9-甲基-4-氧代-4H-吡啶并[1,2-a][1,3,5]三嗪-2-基)硫代]乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

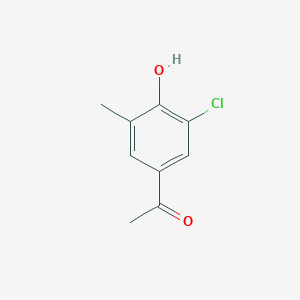

The compound "ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate" is a chemical entity that appears to be related to a class of heterocyclic compounds that include pyrazolo[1,5-a][1,3,5]triazines and pyrido[1,2-a][1,3,5]triazines. These compounds are characterized by the presence of sulfur atoms and multiple nitrogen-containing rings, which may contribute to their potential biological activity and chemical properties .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates have been reacted with S-methylisothiosemicarbazide hydroiodide to form triazinones upon refluxing in pyridine or triazine-diones when refluxed in ethanol . Similarly, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature has been used to create a variety of heterocyclic compounds . These methods may provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds shows significant bond fixation in the heterocyclic component, with evidence for some aromatic delocalization in the pyrazole rings . The conformations adopted by the ethylsulfanyl substituents are different in all three compounds studied, which could influence the overall molecular geometry and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their interactions with other chemicals. For example, the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide indicates that the ethoxalyl group is reactive and can form different products depending on the reaction conditions . The molecular docking studies of a related compound suggest that these molecules might exhibit inhibitory activity against certain enzymes, indicating potential chemical reactivity in a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be studied through spectroscopic methods such as FT-IR and FT-Raman, which provide information on the stability of the molecule arising from hyperconjugative interactions and charge delocalization . The molecular electrostatic potential map of a related compound shows regions of maximum negative and positive charge, which are indicative of potential sites for nucleophilic and electrophilic attack, respectively . The nonlinear optical properties of these compounds have been predicted to be much greater than that of urea, suggesting potential applications in materials science .

科学研究应用

三嗪酮和二酮的形成:2-氧代-3-(4-氧代-4H-色满-2-基)丙酸乙酯与S-甲基异硫脲半氢碘酸盐反应,形成3-甲基硫代-6-[(4-氧代-4H-色满-2-基)甲基]-1,2,4-三嗪-5(2H)-酮或6-[(4-氧代-4H-色满-2-基)甲基]-1,2,4-三嗪-3,5(2Н,4Н)-二酮。这些反应突出了该化合物在合成复杂三嗪酮和二酮中的作用,这些化合物有可能用于制造新的药物或材料 (Vetyugova 等人,2018).

串联多组分合成:该化合物参与了一种新颖的串联曼尼希-烯胺-取代序列,导致形成5,7-二芳基-5,6,7,8-四氢-1H-吡啶并[3,4-b][1,4]噻嗪-2(3H)-酮。这个过程是其在多组分化学合成中应用的一个例子,对于有效地制造复杂分子至关重要 (Raja & Perumal,2006).

杀菌剂化合物的合成:它用于合成[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-乙酸乙酯和3-甲基-4-氧代-4H-[1,3,4]噻二唑并[2,3-c][1,2,4]三嗪-7-乙酸乙酯。这些化合物,特别是与各种试剂进一步反应后,已表现出杀菌活性,表明该化合物在开发农业或药物杀菌剂方面的潜力 (El-Telbani 等人,2007).

杂环醚的形成:它还参与了合成含有4H吡啶并[1,2-a]嘧啶-4-酮和其他杂环的新型双杂环醚。这些过程在药物化学中对于制造新药和治疗剂至关重要 (Abass 等人,2019).

属性

IUPAC Name |

ethyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-3-18-9(16)7-19-11-13-10-8(2)5-4-6-15(10)12(17)14-11/h4-6H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCJUGPFNQVBQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC(=O)N2C=CC=C(C2=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

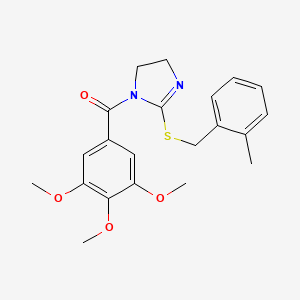

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)

![1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2503789.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)

![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2503796.png)

![3-(acetylamino)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl 3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B2503800.png)

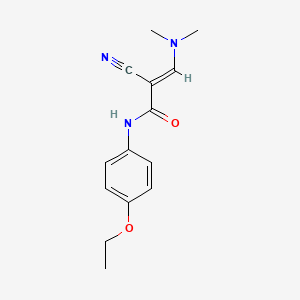

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-(4-methylphenyl)urea](/img/structure/B2503805.png)